CE-2072

Serine Protease Neutrophil Elastase Enzyme Kinetics

CE-2072 (CAS 208840-22-6) is a uniquely selective, synthetic small-molecule inhibitor of host serine proteases neutrophil elastase (NE) and proteinase-3 (PR3), with sub-nanomolar potency against NE (Ki=0.025 nM) and exceptional >1,000,000-fold selectivity over Cat G. This profile is unattainable with endogenous inhibitors like SLPI, making CE-2072 essential for clean pharmacological interrogation of the NE/PR3 axis in HIV-1 replication, NF-κB signaling, and neutrophil-mediated inflammation models. Secure your supply of this validated chemical probe for reproducible, high-impact research.

Molecular Formula C33H41N5O6
Molecular Weight 603.7 g/mol
CAS No. 208840-22-6
Cat. No. B1668768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCE-2072
CAS208840-22-6
SynonymsCE-2072;  CE 2072;  CE2072; 
Molecular FormulaC33H41N5O6
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C33H41N5O6/c1-20(2)27(29(39)31-37-36-26(44-31)18-24-14-9-11-22(5)17-24)34-30(40)25-15-10-16-38(25)32(41)28(21(3)4)35-33(42)43-19-23-12-7-6-8-13-23/h6-9,11-14,17,20-21,25,27-28H,10,15-16,18-19H2,1-5H3,(H,34,40)(H,35,42)/t25-,27-,28-/m0/s1
InChIKeyFPGAGACTKJTPFT-MYKRZTLLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CE-2072 (CAS 208840-22-6) Protease Inhibitor: Compound Profile and Baseline Procurement Considerations


CE-2072 (CAS 208840-22-6) is a synthetic small-molecule inhibitor of host serine proteases, specifically targeting neutrophil elastase (NE) and proteinase-3 (PR3) [1]. With a molecular weight of 603.7 g/mol and formula C33H41N5O6, CE-2072 is commercially available for research applications focused on HIV-1 replication, neutrophil-mediated inflammation, and serine protease pathway interrogation [2]. The compound is reported to inhibit HIV-1 production and p24 antigen production in infected U1 monocytic cells stimulated with IL-18 or NaCl, reduce viral replication in peripheral blood mononuclear cells, and block infection of permissive HeLa cells [1]. CE-2072 also suppresses NF-κB activation, a transcription factor involved in HIV-1 induction [3].

Why CE-2072 Cannot Be Generically Substituted: Differential Inhibition Profile Against Neutrophil Elastase and Proteinase-3


Generic substitution of CE-2072 with other serine protease inhibitors is precluded by its unique dual-target profile and potency differential across neutrophil elastase (NE), proteinase-3 (PR3), and cathepsin G (Cat G) [1]. While endogenous inhibitors such as secretory leukocyte protease inhibitor (SLPI) exhibit broader activity and α-1-antitrypsin (AAT) shows distinct mechanistic divergence in MAPK pathway modulation, CE-2072 provides a quantifiably distinct selectivity window [2]. Specifically, CE-2072 demonstrates sub-nanomolar potency against NE (Ki = 0.025 nM) while maintaining >1,000,000-fold selectivity over Cat G (Ki > 50,000 nM), a profile that endogenous alternatives do not replicate [1]. Substitution with alternative synthetic inhibitors lacking this defined selectivity profile would fundamentally alter experimental interpretation in protease-dependent models of HIV-1 replication and inflammation.

CE-2072 Quantitative Evidence Guide: Comparative Selectivity and Functional Differentiation


Neutrophil Elastase (NE) Inhibition: CE-2072 Demonstrates 4-Fold Higher Affinity Than Endogenous SLPI

CE-2072 exhibits a Ki of 0.025 nM against neutrophil elastase (NE), representing a 4-fold higher binding affinity compared to the endogenous inhibitor secretory leukocyte protease inhibitor (SLPI), which demonstrates a Ki of 0.1 nM against the same target [1]. This enhanced potency is achieved while maintaining complete selectivity over the related serine protease cathepsin G (Cat G), for which CE-2072 shows negligible inhibition (Ki > 50,000 nM) [1].

Serine Protease Neutrophil Elastase Enzyme Kinetics Inhibitor Selectivity

Proteinase-3 (PR3) Inhibition: CE-2072 Shows >500-Fold Superior Affinity Relative to Endogenous SLPI

Against proteinase-3 (PR3), CE-2072 achieves a Ki of 5.0 nM, whereas the endogenous comparator SLPI exhibits minimal inhibition with a Ki substantially greater than 2,500 nM [1]. This represents a >500-fold difference in binding affinity. Notably, CE-2072 maintains potent dual inhibition of both NE (Ki = 0.025 nM) and PR3 (Ki = 5.0 nM), while SLPI demonstrates effective inhibition only against NE (Ki = 0.1 nM) with negligible PR3 activity [1].

Proteinase-3 Serine Protease Inhibitor Potency PR3 Selectivity

HIV-1 Replication Inhibition: CE-2072 Matches AAT in Functional Antiviral Efficacy in Whole Blood Ex Vivo

In a direct functional comparison using whole blood from healthy volunteers, CE-2072 and the endogenous serine protease inhibitor alpha-1-antitrypsin (AAT) both prevented HIV-1 replication when the virus was added ex vivo [1]. The study further demonstrated that HIV-1 replicated robustly in blood from individuals with hereditary AAT deficiency, confirming the protease-dependent mechanism. CE-2072 produced results similar to those obtained with AAT in this experimental system [1].

HIV-1 Antiviral Viral Replication Serine Protease

Mechanistic Divergence: CE-2072 Suppresses NF-κB Activation While AAT Does Not Alter MAPK Signaling

In comparative mechanistic studies, CE-2072 suppressed activation of the HIV-1-inducing transcription factor NF-κB in U1 monocytic cells, as did AAT [1]. However, a critical mechanistic divergence was observed: CE-2072 also suppressed nitric oxide (NO) production and iNOS expression, whereas AAT did not alter activation of intracellular mitogen-activated protein kinases (MAPKs) [2]. This differential pathway engagement indicates that CE-2072 and AAT, while functionally overlapping in HIV-1 inhibition, operate through partially distinct downstream signaling mechanisms.

NF-κB HIV-1 Transcription MAPK Signaling Pathway

Selectivity Window: CE-2072 Maintains >2,000,000-Fold Selectivity for NE Over Cathepsin G

CE-2072 demonstrates exceptional selectivity within the serine protease family: Ki for NE = 0.025 nM versus Ki for Cat G > 50,000 nM, representing a selectivity window exceeding 2,000,000-fold [1]. In contrast, the endogenous inhibitor SLPI exhibits a Ki of 3.5 nM against Cat G, indicating only a 35-fold selectivity window relative to its NE potency (Ki = 0.1 nM) [1]. This differential selectivity profile is critical for experiments where off-target Cat G inhibition would confound interpretation.

Enzyme Selectivity Off-Target Profiling Cathepsin G Serine Protease Panel

CE-2072 Procurement-Driven Application Scenarios: Validated Experimental Contexts


HIV-1 Replication Studies in Peripheral Blood Mononuclear Cells (PBMCs) or Whole Blood

CE-2072 is validated for inhibition of HIV-1 replication in infected peripheral blood mononuclear cells and in whole blood ex vivo assays, where it functionally matches the antiviral activity of endogenous AAT [1]. In chronically infected U1 monocytic cells, CE-2072 inhibits HIV-1 production and p24 antigen production in response to IL-18 or NaCl stimulation, and suppresses activation of the HIV-1-inducing transcription factor NF-κB [1]. This makes CE-2072 a suitable chemical probe for dissecting the role of host serine proteases in HIV-1 pathogenesis without relying on protein-based inhibitors.

Dual Neutrophil Elastase and Proteinase-3 Inhibition in Inflammation Models

CE-2072 provides quantifiable dual inhibition of NE (Ki = 0.025 nM) and PR3 (Ki = 5.0 nM), a combination not achievable with the endogenous inhibitor SLPI, which shows negligible PR3 activity (Ki ≫ 2,500 nM) [1]. This dual-target profile supports applications in neutrophil-mediated inflammation models where both proteases contribute to tissue damage, extracellular matrix degradation, or cytokine activation. The defined selectivity over Cat G (Ki > 50,000 nM) further enables clean pharmacological interrogation of the NE/PR3 axis [1].

NF-κB and iNOS Signaling Pathway Interrogation

CE-2072 suppresses NF-κB activation and downstream nitric oxide production and iNOS expression, while AAT does not alter MAPK activation [1]. This mechanistic divergence positions CE-2072 as a tool for differentiating between NF-κB-dependent and MAPK-dependent signaling outcomes in inflammatory or infectious disease models. Researchers investigating the intersection of serine protease activity and transcriptional regulation may leverage CE-2072 to isolate NF-κB-mediated effects [1].

Off-Target Cathepsin G Avoidance in Serine Protease Profiling

For experimental systems requiring selective NE inhibition without Cat G perturbation, CE-2072 offers a >2,000,000-fold selectivity window, compared to only 35-fold for SLPI [1]. This exceptional selectivity is critical for target validation studies, high-content screening assays, and pathway mapping experiments where off-target serine protease activity would introduce confounding variables. Procurement of CE-2072 over endogenous alternatives is quantitatively justified for any application where Cat G activity must remain at baseline levels [1].

Quote Request

Request a Quote for CE-2072

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.